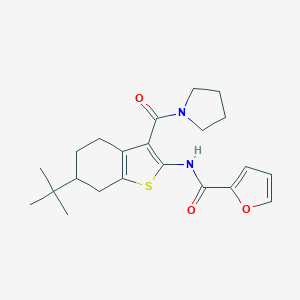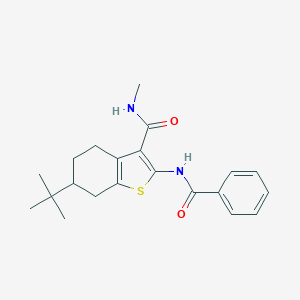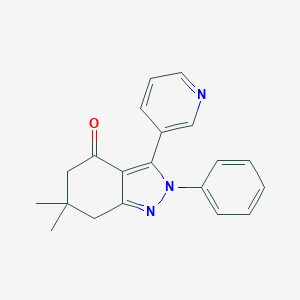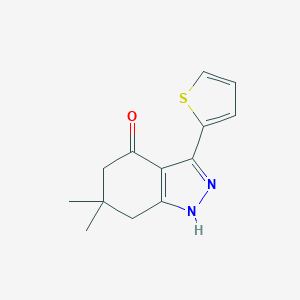
1-(5-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium, also known as NBD-Ph-NO2, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. This compound has been widely used in various fields, including biology, chemistry, and material science.
作用机制
The mechanism of action of 1-(5-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium is based on its ability to interact with specific molecules and ions. The compound has a nitro group that can be reduced to a hydroxylamine by certain enzymes or reducing agents. This reduction results in a change in the fluorescent properties of the compound, which can be used to detect the presence of the reducing agent or enzyme.
Biochemical and Physiological Effects:
1-(5-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium has been shown to have minimal toxicity and does not have any significant effects on biochemical and physiological processes. However, it is important to note that the compound can interact with certain biomolecules, such as proteins and DNA, which can affect their function.
实验室实验的优点和局限性
One of the main advantages of 1-(5-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium is its high sensitivity and selectivity for certain molecules and ions. Additionally, it has a high quantum yield and a long fluorescence lifetime, which makes it an ideal probe for fluorescence microscopy and imaging. However, one of the limitations of 1-(5-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium is its limited solubility in aqueous solutions, which can affect its performance in certain applications.
未来方向
There are several future directions for the use of 1-(5-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium in scientific research. One potential application is in the development of biosensors for the detection of specific biomolecules and ions. Additionally, the compound can be used to study the interactions between proteins and DNA, which can provide insights into the mechanisms of various biological processes. Further research is also needed to improve the solubility of 1-(5-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium in aqueous solutions and to develop new synthesis methods that can produce the compound in large quantities.
Conclusion:
In conclusion, 1-(5-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium is a versatile fluorescent probe that has numerous applications in scientific research. Its unique properties make it an ideal tool for studying various biomolecules and ions. While there are limitations to its use, ongoing research is focused on improving its performance and expanding its applications.
合成方法
The synthesis of 1-(5-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium involves the reaction of 5-nitro-1H-benzimidazole with 2,4,6-triphenylpyridine in the presence of a catalyst. The resulting compound is a yellow powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
科学研究应用
1-(5-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium has been extensively used in scientific research as a fluorescent probe for various applications. It has been used to detect and quantify metal ions, such as zinc and copper, in biological samples. Additionally, 1-(5-nitro-1H-benzimidazol-2-yl)-2,4,6-triphenylpyridinium has been used to study the binding properties of proteins and DNA. Its fluorescence properties have also been utilized in the development of biosensors for the detection of various analytes.
属性
分子式 |
C30H21N4O2+ |
|---|---|
分子量 |
469.5 g/mol |
IUPAC 名称 |
6-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)-1H-benzimidazole |
InChI |
InChI=1S/C30H21N4O2/c35-34(36)25-16-17-26-27(20-25)32-30(31-26)33-28(22-12-6-2-7-13-22)18-24(21-10-4-1-5-11-21)19-29(33)23-14-8-3-9-15-23/h1-20H,(H,31,32)/q+1 |
InChI 键 |
VSHULTONLHASHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289423.png)

![6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289430.png)
![N-allyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289432.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)

![6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289435.png)
![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289436.png)

![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)
![6-tert-butyl-N-ethyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289442.png)

